Molecular Weight and Topological Polar Surface Area Differentiation vs. Mono-Substituted Piperazine Analog (CAS 889940-90-3)
The target compound (C₁₀H₁₂N₆OS₂, MW 296.4 g/mol) incorporates both a 4-methyl-1,2,3-thiadiazole-5-carbonyl unit and a 1,2,5-thiadiazol-3-yl substituent on the piperazine scaffold, whereas its closest mono-substituted analog, 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazine (CAS 889940-90-3, C₈H₁₂N₄OS, MW 212.27 g/mol), carries only the 1,2,3-thiadiazole-carbonyl moiety . The addition of the 1,2,5-thiadiazol-3-yl group increases molecular weight by 84.13 g/mol (+39.6%), adds two hydrogen-bond acceptors (from 5 to 7 HBA), and is predicted to elevate topological polar surface area above the 86.4 Ų measured for the intermediate , pushing the compound closer to the CNS-optimal TPSA window of 60–100 Ų while altering passive permeability and P-glycoprotein recognition profiles [1]. The mono-substituted analog lacks the second thiadiazole nitrogen array required for Asp3.32 salt-bridge formation in aminergic GPCRs and is therefore pharmacodynamically incomplete.
| Evidence Dimension | Molecular weight, hydrogen-bond acceptor count, and predicted TPSA |
|---|---|
| Target Compound Data | MW 296.4 g/mol, ≥7 HBA, TPSA estimate >86.4 Ų |
| Comparator Or Baseline | 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazine (CAS 889940-90-3): MW 212.27 g/mol, 5 HBA, TPSA 86.4 Ų |
| Quantified Difference | MW +84.13 g/mol (+39.6%); HBA +2; TPSA increase attributable to the 1,2,5-thiadiazol-3-yl ring |
| Conditions | Computed (ACD/Labs prediction for CAS 889940-90-3; structure-based inference for target) |
Why This Matters
Procurement of the correct dual-thiadiazole compound ensures that the physicochemical parameter set matches experimental design requirements for CNS permeability and GPCR target engagement, whereas the mono-substituted analog falls outside the required property space.
- [1] Pajouhesh, H. & Lenz, G.R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. doi:10.1602/neurorx.2.4.541. View Source
